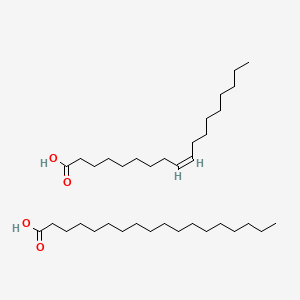

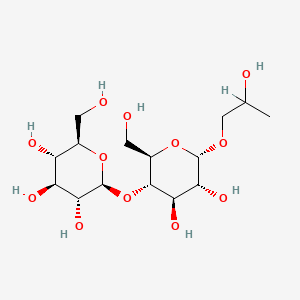

octadecanoic acid;(Z)-octadec-9-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

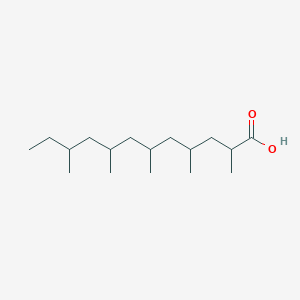

Octadecanoic acid: and (Z)-octadec-9-enoic acid are two distinct fatty acids. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is widely found in animal and plant fats. (Z)-octadec-9-enoic acid, also known as oleic acid, is an unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a major component of various vegetable oils, such as olive oil.

准备方法

Synthetic Routes and Reaction Conditions:

-

Octadecanoic Acid (Stearic Acid):

Hydrogenation of Oleic Acid: Stearic acid can be synthesized by the hydrogenation of oleic acid in the presence of a nickel catalyst.

Saponification of Fats and Oils: Stearic acid is also produced by the saponification of animal fats and vegetable oils, followed by acidification of the resulting soap.

-

(Z)-Octadec-9-enoic Acid (Oleic Acid):

Hydrolysis of Triglycerides: Oleic acid can be obtained by the hydrolysis of triglycerides found in vegetable oils, such as olive oil and sunflower oil.

Chemical Synthesis: Oleic acid can also be synthesized through the oxidation of stearic acid using potassium permanganate.

Industrial Production Methods:

Fractional Distillation: Both stearic acid and oleic acid can be separated from other fatty acids through fractional distillation of hydrolyzed fats and oils.

Crystallization: Stearic acid can be purified by crystallization from solvents like ethanol.

化学反应分析

Types of Reactions:

-

Oxidation:

Stearic Acid: Undergoes oxidation to produce stearic aldehyde and stearic acid peroxide.

Oleic Acid: Can be oxidized to produce oxoacids and peroxides.

-

Reduction:

Stearic Acid: Can be reduced to produce stearyl alcohol.

Oleic Acid: Can be hydrogenated to produce stearic acid.

-

Substitution:

Stearic Acid: Reacts with alcohols to form esters.

Oleic Acid: Reacts with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, oxygen, and hydrogen peroxide.

Reduction: Hydrogen gas and nickel catalyst.

Substitution: Alcohols, halogens, and acids.

Major Products:

Stearic Acid: Stearyl alcohol, stearic aldehyde, and esters.

Oleic Acid: Stearic acid, oxoacids, and halogenated derivatives.

科学研究应用

Chemistry:

Stearic Acid: Used as a surfactant and emulsifying agent in various chemical formulations.

Oleic Acid: Used as a precursor in the synthesis of various chemicals, including detergents and lubricants.

Biology:

Stearic Acid: Studied for its role in cell membrane structure and function.

Oleic Acid: Investigated for its effects on lipid metabolism and cardiovascular health.

Medicine:

Stearic Acid: Used in the formulation of pharmaceutical tablets and capsules.

Oleic Acid: Explored for its potential anti-inflammatory and anti-cancer properties.

Industry:

Stearic Acid: Used in the production of candles, cosmetics, and plastics.

Oleic Acid: Used in the manufacture of soaps, biodiesel, and food additives.

作用机制

Stearic Acid:

Cell Membrane Interaction: Stearic acid integrates into cell membranes, affecting their fluidity and permeability.

Metabolic Pathways: Stearic acid is metabolized in the body to produce energy and other fatty acids.

Oleic Acid:

Lipid Metabolism: Oleic acid is involved in the regulation of lipid metabolism, influencing cholesterol levels and fatty acid synthesis.

Signal Transduction: Oleic acid activates various signaling pathways, including those related to inflammation and cell proliferation.

相似化合物的比较

Palmitic Acid: A saturated fatty acid with 16 carbon atoms, similar to stearic acid but with a shorter chain length.

Linoleic Acid: An unsaturated fatty acid with two double bonds, similar to oleic acid but with additional unsaturation.

Arachidic Acid: A saturated fatty acid with 20 carbon atoms, similar to stearic acid but with a longer chain length.

Uniqueness:

Stearic Acid: Unique for its high melting point and solid state at room temperature, making it suitable for use in candles and cosmetics.

Oleic Acid: Unique for its high monounsaturated fat content, making it beneficial for heart health and widely used in cooking oils.

属性

CAS 编号 |

68311-06-8 |

|---|---|

分子式 |

C36H70O4 |

分子量 |

566.9 g/mol |

IUPAC 名称 |

octadecanoic acid;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H36O2.C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |

InChI 键 |

QWIDXEUVWSDDQX-SVMKZPJVSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |

相关CAS编号 |

68311-06-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)

![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)

![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)